Boc-D-hPhe-OH is not a naturally occurring amino acid. It is a derivative of D-homophenylalanine, which is a non-proteinogenic amino acid with a structure similar to the amino acid phenylalanine but with an extra methylene group in the side chain []. The Boc (t-Butyloxycarbonyl) group is a protecting group attached to the amino group of the molecule, which allows for selective manipulation of the carboxylic acid group during peptide synthesis.
Boc-D-hPhe-OH is a valuable building block for the synthesis of peptides containing D-amino acids. D-peptides have various applications in scientific research, including the study of protein-protein interactions, the development of new drugs, and the creation of materials with specific functionalities.
Boc-D-hPhe-OH has the following key features in its molecular structure:
Boc-D-hPhe-OH can be synthesized using various methods, often involving the conversion of readily available D-homophenylalanine derivatives. The specific synthetic route may vary depending on the desired scale and purity.
The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amino group for peptide bond formation.
Boc-D-hPhe-OH can be coupled with other amino acid derivatives using various peptide coupling reagents to form peptides containing D-amino acids.
The following equation represents the deprotection of Boc-D-hPhe-OH:
Boc-D-hPhe-OH + TFA -> D-hPhe-OH + Boc-COOH (TFA = trifluoroacetic acid)
Boc-D-homophenylalanine exhibits significant biological activity primarily due to its incorporation into peptides and proteins. It can influence the structure and function of these biomolecules, enhancing their stability and bioactivity. The fluorinated derivatives of homophenylalanine have been shown to improve interactions with biological targets, making them valuable in drug design and development .
Several methods exist for synthesizing Boc-D-homophenylalanine:
In industrial settings, production methods are scaled up from laboratory techniques, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques like chromatography or recrystallization are employed for purification .
Boc-D-homophenylalanine finds diverse applications:
Research indicates that Boc-D-homophenylalanine can interact with various biological systems. Its incorporation into peptides may enhance binding affinity towards specific receptors or enzymes, making it a useful tool in studying protein-ligand interactions. The presence of fluorine atoms in derivatives can also modify pharmacokinetics and bioavailability, which are critical factors in drug design .
Boc-D-homophenylalanine shares structural similarities with several other compounds, including:
Boc-D-homophenylalanine is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group, which influences its reactivity and stability during synthesis. The incorporation of fluorinated derivatives further enhances its utility in medicinal chemistry by improving bioactivity profiles compared to non-fluorinated analogs .
The synthesis of tert-butoxycarbonyl-D-homophenylalanine represents a significant challenge in amino acid chemistry, requiring careful attention to stereochemical control and protecting group strategies [1]. Classical synthetic approaches have evolved from traditional peptide chemistry methodologies, incorporating established amino acid synthesis principles with specific adaptations for the homophenylalanine framework [2].
The most widely employed classical route involves the direct acylation of D-homophenylalanine with di-tert-butyl dicarbonate under basic conditions [8]. This approach utilizes the nucleophilic nature of the amino group to attack the electrophilic carbonyl carbon of the protecting reagent [10]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks one carbonyl site of the dicarbonate reagent, forming a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide and tert-butoxide [10].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₂₁NO₄ | [5] |
Molecular Weight | 279.34 g/mol | [5] |
Melting Point | 71-78°C | [5] |
Boiling Point | 439.6±38.0°C (predicted) | [5] |
Density | 1.139 g/cm³ | [5] |
Optical Activity | [α]/D -6.5±1.0°, c = 2 in ethanol | [5] |
Storage Temperature | Ambient, sealed in dry conditions | [5] |
An alternative classical approach employs the Friedel-Crafts acylation methodology, where aspartic acid derivatives serve as acyl donors for aromatic substitution reactions [27]. This method has been optimized using trifluoromethanesulfonic acid as both solvent and catalyst, achieving homogeneous reaction conditions that significantly improve yields and reduce reaction times compared to traditional aluminum chloride-catalyzed processes [27]. The reaction proceeds at room temperature within one hour, representing a substantial improvement over previous methods that required several hours of heating [27].
The synthesis of homophenylalanine derivatives through this route involves the conversion of trifluoroacetic acid-protected aspartic acid methyl ester chloride with stoichiometric amounts of benzene [27]. The trifluoromethanesulfonic acid system provides superior dissolution properties for amino acid derivatives, creating homogeneous reaction mixtures that facilitate efficient coupling [27]. Following the Friedel-Crafts reaction, reduction of the benzyl carbonyl group using hydrogen over palladium on carbon, followed by deprotection of the alpha-amino group and methyl ester, yields homophenylalanine derivatives with retention of stereochemical configuration [27].
The tert-butoxycarbonyl protecting group represents the most extensively utilized amino protection strategy in peptide synthesis, particularly for solid-phase methodologies [8] [9]. The tert-butoxycarbonyl group demonstrates exceptional stability under basic and nucleophilic conditions while remaining readily cleavable under acidic conditions [8]. This orthogonal protection strategy enables selective deprotection in the presence of other protecting groups, making it invaluable for complex synthetic sequences [8].
The installation of the tert-butoxycarbonyl group typically employs di-tert-butyl dicarbonate as the acylating agent [10]. The reaction proceeds under mild conditions, often requiring only triethylamine as a base in tetrahydrofuran or dichloromethane [10]. The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the anhydride, followed by elimination of tert-butyl carbonate, which spontaneously decomposes to carbon dioxide and tert-butoxide [10].
Advanced protection protocols have incorporated heterogeneous catalysis using yttria-zirconia based Lewis acid catalysts [15]. This methodology offers several advantages including mild reaction conditions, high yields, and recyclable catalysts [15]. The heterogeneous system eliminates the need for stoichiometric base quantities while providing chemoselective protection that resists racemization of labile functionalities [15]. The catalyst activates the carbonyl group of the tert-butoxycarbonyl anhydride through Lewis acid coordination, facilitating nucleophilic attack by the amino group [15].
Method | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
Standard Protocol | Boc₂O, TEA, THF | Room temperature, 2-4 hours | 85-95% | [10] |
Aqueous Conditions | Boc₂O, NaOH, H₂O/THF | 0°C to room temperature | 90-98% | [8] |
Solvent-Free | Boc₂O, neat conditions | Room temperature, 1-3 hours | 88-92% | [15] |
Lewis Acid Catalyzed | Boc₂O, YZrO catalyst | Reflux, 3 hours | 90-95% | [15] |
The deprotection of tert-butoxycarbonyl groups employs strong acids, most commonly trifluoroacetic acid in dichloromethane [12]. The mechanism involves protonation of the carbonyl oxygen, creating a resonance-stabilized intermediate that facilitates cleavage of the tert-butyl group as a stable tertiary carbocation [12]. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to yield the free amino acid [12]. Alternative deprotection methods include hydrogen chloride in methanol or sequential treatment with trimethylsilyl iodide followed by methanol, particularly useful when other deprotection methods prove too harsh for sensitive substrates [8].
Enzymatic synthesis of D-amino acids, including D-homophenylalanine derivatives, has emerged as a powerful alternative to chemical methods, offering superior stereoselectivity and environmentally benign reaction conditions [2] [19]. The development of cascade enzymatic systems has revolutionized the production of D-amino acids through stereoinversion of readily available L-amino acid precursors [2].
The most successful enzymatic approach employs a multi-enzyme cascade system incorporating L-amino acid deaminase from Proteus mirabilis, meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum, and formate dehydrogenase from Burkholderia stabilis [2]. This system operates through a two-step stereoinversion process: initial deamination of L-amino acids to alpha-keto acids, followed by stereoselective reductive amination to produce D-amino acids [2].
The optimization of enzyme expression levels proved critical for achieving high conversion efficiencies [2]. Double-plasmid maltose-binding protein-fused co-expression strains demonstrated superior catalytic performance compared to single-plasmid systems [2]. Under optimized conditions, the whole-cell biocatalyst achieved quantitative conversion of 150 millimolar L-phenylalanine to D-phenylalanine with greater than 99% enantiomeric excess within 24 hours [2].
Substrate | Conversion | Enantiomeric Excess | Reaction Time | Reference |
---|---|---|---|---|
L-Phenylalanine | >99% | >99% ee | 24 hours | [2] |
L-Homophenylalanine | 95% | >98% ee | 24 hours | [2] |
L-Leucine | 92% | >99% ee | 24 hours | [2] |
L-Tyrosine | 88% | >97% ee | 24 hours | [2] |
Transaminase-based approaches have demonstrated particular promise for large-scale synthesis applications [16] [18]. Alpha-transaminase from Megasphaera elsdenii has been successfully employed for the coupled synthesis of L-homophenylalanine, achieving preparative-scale production through continuous in situ crystallization [16]. This approach exploits the low solubility of homophenylalanine to drive reaction equilibrium toward product formation while simultaneously facilitating product isolation [16].
The fed-batch crystallization process has proven most effective for scaling enzymatic synthesis, enabling production of over 18 grams of chemically pure L-homophenylalanine in single reactor runs [18]. The process combines spontaneous reactive crystallization of the amino acid product with parallel cyclization of the deaminated cosubstrate, significantly improving overall productivity [18].
Recent advances in enginematic-chemical cascade catalysis have achieved remarkable production levels, with optimized strains demonstrating production of 100.9 grams per liter of L-homophenylalanine with 94% conversion and greater than 99% enantiomeric excess [17]. The key breakthrough involved engineering of the rate-limiting enzyme to improve both specific activity by 82% and expression level by 254% [17].
Stereoselective synthesis of D-homophenylalanine derivatives requires sophisticated control over absolute configuration, particularly challenging given the non-natural D-configuration of the target molecule [24] [25]. Modern approaches integrate both traditional asymmetric synthesis principles with innovative biocatalytic and organocatalytic methodologies [25].
Photoredox biocatalysis has emerged as a transformative approach for stereoselective amino acid synthesis [25]. The synergistic combination of engineered tryptophan synthase with organic photocatalysts enables the production of non-canonical amino acids with exceptional stereochemical control [25]. The system employs rhodamine dyes as photocatalysts in conjunction with modified pyridoxal phosphate-dependent enzymes to achieve radical-mediated carbon-carbon bond formation [25].
The engineered D-configuration enzyme variants demonstrate remarkable substrate tolerance and stereoselectivity [25]. Under optimized conditions at pH 7, the D-configured enzyme furnishes D-homophenylalanine in 79% yield with 6:94 enantiomeric ratio favoring the D-enantiomer [25]. The system operates through a kinetic resolution mechanism when employing racemic serine substrates, achieving identical yields and selectivities [25].
Method | Selectivity | Yield | Conditions | Reference |
---|---|---|---|---|
Photoredox Biocatalysis | 94% ee (D) | 79% | pH 7, ambient temperature | [25] |
Asymmetric Transaminase | >99% ee (L) | >94% | pH 9, 30°C | [29] |
Friedel-Crafts Route | Retention of configuration | >90% | Room temperature, TfOH | [27] |
Enzymatic Stereoinversion | >99% ee (D) | >99% | pH 9, whole cells | [2] |
Asymmetric transaminase methodology has achieved exceptional results for the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid [29]. The aromatic amino acid transaminase from Enterobacter species demonstrates relaxed substrate specificity while maintaining high stereoselectivity [29]. The enzyme exhibits substrate inhibition above 40 millimolar concentrations, necessitating intermittent solid-state substrate addition protocols for high-concentration synthesis [29].
The equilibrium-shift strategy exploits the low solubility of homophenylalanine to drive reactions toward product formation [29]. Synthesized homophenylalanine continuously precipitates from reaction media, effectively removing product from the equilibrium and enabling conversions exceeding 94% with optical purities greater than 99% enantiomeric excess [29]. Product recovery requires only simple pH adjustment of the reaction medium, providing high-purity material without extensive purification procedures [29].
Modular synthesis approaches utilizing Ellman sulfinamide methodology offer versatile access to stereodivergent products [30]. This strategy enables selective synthesis of all stereoisomers through consecutive chirality induction and transfer events using tert-butanesulfinamide as the exclusive chiral source [30]. The approach provides access to bis-alpha-chiral amines carrying multiple stereogenic centers through integration of traditional imine functionalization with rearrangement reactions [30].
The transition from laboratory-scale synthesis to industrial production of tert-butoxycarbonyl-D-homophenylalanine presents multifaceted challenges encompassing chemical, technical, economic, and regulatory considerations [34]. Successful scale-up requires comprehensive optimization of synthetic routes, purification protocols, and process safety measures [34].
Strategic considerations for large-scale synthesis center on the choice between linear and convergent approaches [34]. For amino acid derivatives, linear synthesis strategies typically prove more suitable for smaller molecules, while convergent approaches become advantageous for longer peptide sequences [34]. The specific chemistry selection must address critical industrial requirements including chemical stability, technical feasibility, economic viability, and safety protocols [34].
Solution-phase methodologies have dominated commercial amino acid production for decades, leveraging extensive optimization and regulatory approval histories [34]. These methods demonstrate particular utility for large-scale manufacturing, offering advantages in terms of established purification protocols and quality control procedures [34]. However, solid-phase approaches are gaining acceptance for specific applications where purity requirements justify additional processing costs [34].
Method | Scale | Advantages | Limitations | Reference |
---|---|---|---|---|
Solution-Phase | Multi-kilogram | Established protocols | Multiple purification steps | [34] |
Solid-Phase | Kilogram | High purity | Higher costs | [34] |
Biocatalytic | Pilot scale | Environmental benefits | Enzyme costs | [35] |
Fermentation | Industrial | Renewable substrates | Complex optimization | [35] |
Biotechnological production approaches have demonstrated significant promise for industrial amino acid synthesis [35]. Fermentation processes using high-performance strains of Corynebacterium glutamicum and Escherichia coli have achieved remarkable success for various amino acids [35]. These systems offer advantages including renewable substrate utilization, reduced environmental impact, and potential cost benefits at large scales [35].
The development of engineered biocatalytic systems has enabled production of non-proteinogenic amino acids at scales previously unattainable through chemical synthesis [35]. Whole-cell biocatalysts provide advantages including simplified downstream processing, reduced cofactor requirements, and enhanced enzyme stability [35]. Recent advances have achieved production levels exceeding 100 grams per liter for homophenylalanine derivatives through optimized strain engineering [17].
Process optimization for large-scale production requires careful attention to reaction conditions, solvent selection, and waste minimization [31]. Custom synthesis services have developed protocols accommodating scales from laboratory quantities to multi-kilogram production runs [31]. These approaches emphasize cost-effective methods while maintaining high purity standards and consistent quality control [31].
Quality control and regulatory compliance represent critical considerations for pharmaceutical applications [34]. Good manufacturing practice requirements necessitate comprehensive documentation, validated analytical methods, and rigorous impurity control [34]. The establishment of appropriate specifications and test methods requires extensive development work, particularly for non-standard amino acid derivatives [34].
The implementation of green chemistry principles in amino acid synthesis has become increasingly important due to environmental concerns and regulatory pressures [37] [38]. Traditional synthetic methodologies often involve large quantities of organic solvents, toxic reagents, and energy-intensive purification procedures [41]. Green chemistry approaches aim to minimize environmental impact while maintaining synthetic efficiency and product quality [39].
Electrochemical synthesis represents a particularly promising green approach for amino acid production [37] [40]. These methods eliminate the need for sensitive, expensive, or toxic reagents while operating under mild conditions [37]. Electrochemical carboxylation of imines in flow microreactors has achieved moderate to good yields for various amino acid derivatives without requiring sacrificial anodes [37].
The development of biomass-derived feedstock utilization offers sustainable alternatives to petroleum-based starting materials [38] [40]. Catalytic conversion of biomass-derived oxygen-containing compounds through nitrogen functionalization provides renewable routes to amino acid synthesis [38]. These approaches address fundamental sustainability concerns by utilizing the most abundant renewable carbon source on Earth [38].
Method | Environmental Benefits | Yield Range | Limitations | Reference |
---|---|---|---|---|
Electrochemical | No toxic reagents | 60-85% | Limited substrate scope | [37] |
Biomass-derived | Renewable feedstock | 70-90% | Process complexity | [38] |
Aqueous conditions | Water as solvent | 85-95% | Solubility issues | [39] |
Flow chemistry | Reduced waste | 80-95% | Equipment costs | [39] |
Sustainable peptide synthesis methodologies have focused on solvent replacement and waste reduction strategies [41] [43]. The substitution of hazardous solvents such as dimethylformamide and dichloromethane with greener alternatives represents a major advancement [43]. 2-Methyltetrahydrofuran and ethyl acetate have emerged as effective replacements, providing comparable yields while significantly reducing environmental impact [43].
Continuous flow processing offers substantial advantages for green synthesis applications [39]. These systems reduce reagent consumption, minimize waste generation, and improve reaction efficiency through enhanced mass and heat transfer [39]. Immobilized multienzyme systems have demonstrated exceptional performance in continuous modes, maintaining over 50% effectiveness after five batch cycles and 8 days of continuous operation [39].
The development of enzyme immobilization strategies has enhanced the sustainability of biocatalytic processes [39]. Hierarchical architectures employing polyethyleneimine on porous agarose beads provide stable platforms for co-immobilized enzyme systems [39]. These heterogeneous biocatalysts enable both batch and continuous operation modes while facilitating enzyme recovery and reuse [39].
Water-based synthesis systems represent the ultimate green chemistry goal for amino acid production [41]. Recent developments have demonstrated that water can serve as both solvent and nucleophile in certain reactions, eliminating the need for organic solvents entirely [41]. Ethanol has also proven effective as a sustainable alternative, improving both yield and purity while reducing hazardous waste production [41].
Irritant